O-(4-Methoxybenzyl)hydroxylamine

Vue d'ensemble

Description

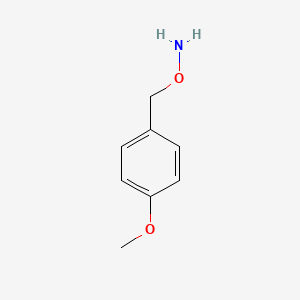

O-(4-Methoxybenzyl)hydroxylamine: is an organic compound with the molecular formula C8H11NO2. It is characterized by the presence of a methoxy group (-OCH3) and a benzyl group (-C6H5CH2O) attached to a hydroxylamine moiety. This compound is a white to pale yellow solid, soluble in water and organic solvents like ethanol and dichloromethane .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Analyse Des Réactions Chimiques

Nucleophilic Reactions with Carbonyl Compounds

PMBHA reacts with carbonyl groups (aldehydes/ketones) to form stable oxime derivatives. This reaction is pH-dependent and proceeds via nucleophilic attack by the hydroxylamine's amine group:

- Kinetics : Reactivity is enhanced in mildly acidic conditions (pH 4–6) due to protonation of the carbonyl oxygen, increasing electrophilicity .

- Applications : Used for monosaccharide derivatization in analytical chemistry, enabling sensitive detection via mass spectrometry .

Table 1: Derivatization Efficiency of PMBHA with Monosaccharides

| Monosaccharide | Reaction Yield (%) | Optimal pH | Reference |

|---|---|---|---|

| Glucose | 92 | 5.0 | |

| Galactose | 88 | 5.2 | |

| Mannose | 85 | 4.8 |

Enzyme Inhibition via Heme-Iron Coordination

PMBHA acts as a mechanism-based inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1), a therapeutic target in cancer immunotherapy:

- Mode of Action : Coordinates to the heme-iron center, mimicking the alkylperoxy transition state during tryptophan oxidation .

- Structure-Activity : Halogen substitutions (e.g., Cl, Br) at the meta position enhance potency (Table 2) .

Table 2: IDO1 Inhibition by PMBHA Derivatives

| Compound | IC₅₀ (μM) | Ligand Efficiency | Reference |

|---|---|---|---|

| PMBHA | 0.33 | 0.93 | |

| 3-Cl-PMBHA | 0.15 | 0.95 | |

| 3-Br-PMBHA | 0.12 | 0.96 |

Table 3: Solid-Phase Reaction Yields

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| Benzyl isocyanate | Hydroxyurea | 78 | |

| Tosyl chloride | Hydroxylsulfonamide | 82 |

Protection/Deprotection in Multistep Syntheses

The PMB group serves as a temporary protecting group for hydroxylamines:

- Installation : Via Mitsunobu reaction with 4-methoxybenzyl alcohol .

- Removal : Using oxidative (ceric ammonium nitrate) or reductive (H₂/Pd-C) conditions .

Radical Scavenging Activity

PMBHA exhibits antioxidant properties by neutralizing free radicals via hydrogen abstraction:

Limitations and Side Reactions

Applications De Recherche Scientifique

Biological Activities

One of the most notable applications of O-(4-Methoxybenzyl)hydroxylamine is its role as an inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1). IDO1 is an enzyme that plays a crucial role in immune regulation and cancer progression. Research has demonstrated that this compound exhibits sub-micromolar potency against IDO1, positioning it as a promising candidate for therapeutic development against cancer and chronic viral infections .

Applications in Organic Synthesis

In addition to its biological applications, this compound is utilized as a reagent in organic synthesis. It serves as an intermediate for various chemical reactions and is particularly valuable in methodologies requiring hydroxylamine derivatives. The compound's ability to form stable complexes makes it suitable for use in complex organic syntheses where precise control over reaction conditions is necessary .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various experimental settings:

- Inhibition Studies : A study reported values for two potent hydroxylamine inhibitors, demonstrating their effectiveness at nanomolar concentrations in cell-based assays involving human IDO1 .

- Therapeutic Potential : Investigations into the cytotoxicity of this compound revealed good cell viability at concentrations up to 100 µM, indicating a favorable safety profile for further development as a therapeutic agent .

- Synthetic Utility : The compound has been employed successfully as a protecting group in complex organic syntheses, showcasing its versatility and importance in synthetic methodologies .

Mécanisme D'action

Mechanism:

- The compound exerts its effects primarily through its ability to donate or accept electrons, making it a versatile reagent in redox reactions.

- It can form stable complexes with metal ions, which can be exploited in catalysis and other chemical processes.

Molecular Targets and Pathways:

- Targets include various enzymes and receptors involved in redox processes.

- Pathways include oxidative stress response and metabolic pathways involving nitrogen compounds .

Comparaison Avec Des Composés Similaires

O-Benzylhydroxylamine: Similar structure but lacks the methoxy group.

O-Methylhydroxylamine: Similar structure but has a methyl group instead of a benzyl group.

Uniqueness:

Activité Biologique

O-(4-Methoxybenzyl)hydroxylamine, a compound with the chemical formula CHNO, has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- CAS Number : 876-33-5

- Boiling Point : Not specified

- Log P (Partition Coefficient) : Varies across different models, indicating moderate lipophilicity .

This compound functions primarily as a hydroxylamine derivative, which can act as a reducing agent and potentially modulate various biological pathways. Its structural similarity to other biologically active compounds suggests mechanisms that may include:

- Antioxidant Activity : Hydroxylamines are known to scavenge free radicals, thus reducing oxidative stress in cells.

- Antimicrobial Properties : Similar compounds have shown efficacy against bacterial strains, indicating potential antibacterial activity .

1. Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. In vitro studies have demonstrated its ability to reduce reactive oxygen species (ROS), although the extent of this activity may vary depending on cellular environments .

3. Anticancer Potential

This compound and its derivatives have been investigated for anticancer properties. Certain analogs have shown selective cytotoxicity against various cancer cell lines, with IC values indicating effective inhibition of cell proliferation . The mechanisms may involve the induction of apoptosis or disruption of cell cycle progression.

Case Studies and Research Findings

Safety and Toxicity

Preliminary assessments suggest that this compound does not exhibit significant toxicity at therapeutic doses; however, comprehensive toxicological studies are necessary to establish safety profiles for clinical applications .

Propriétés

IUPAC Name |

O-[(4-methoxyphenyl)methyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-10-8-4-2-7(3-5-8)6-11-9/h2-5H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSMBIBGGPSEHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175250 | |

| Record name | Hydroxylamine, O-(p-methoxybenzyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21038-22-2 | |

| Record name | O-[(4-Methoxyphenyl)methyl]hydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21038-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylamine, O-(p-methoxybenzyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021038222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine, O-(p-methoxybenzyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is O-(4-Methoxybenzyl)hydroxylamine used for monosaccharide analysis?

A: Monosaccharides, due to their high hydrophilicity and poor ionization efficiency, pose a challenge for sensitive and accurate analysis using conventional methods like LC-MS/MS. This compound (4-MOBHA) acts as a derivatizing agent, reacting with monosaccharides to form more hydrophobic and readily ionizable derivatives. [] This derivatization significantly improves their chromatographic separation, retention time, and detection sensitivity in LC-MS/MS analysis. []

Q2: How does this compound compare to other similar reagents?

A: Research indicates that 4-MOBHA demonstrates superior derivatization efficiency for monosaccharides compared to six other hydroxylamine analogues tested. [] This higher efficiency makes it a preferred choice for enhancing the sensitivity and accuracy of monosaccharide analysis.

Q3: What are the advantages of using a deuterium-labeled 4-MOBHA (d3-4-MOBHA·HCl) in conjunction with 4-MOBHA?

A: The use of a paired derivatization approach with both 4-MOBHA and its deuterium-labeled counterpart, d3-4-MOBHA·HCl, offers a significant advantage. [] The d3-4-MOBHA·HCl serves as an internal standard, enabling more accurate and precise quantification of monosaccharides, especially within complex biological matrices. [] This approach helps to minimize variations and improve the reliability of the analysis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.